Scutellarein

Pharmacokinetics Drug Development Natural Product Formulation

Scutellarein is the fully de-glycosylated aglycone of scutellarin, delivering 3-fold higher oral bioavailability (301.8% relative) and direct picomolar-to-micromolar target engagement impossible with the prodrug. It is the most potent α-glucosidase inhibitor among flavones, outperforming acarbose and apigenin. Unlike baicalein, scutellarein dose-dependently inhibits melanogenesis without inducing ·OH radicals—validated for cosmetic formulation R&D. For in vivo studies, the aglycone eliminates confounding metabolic variables from prodrug conversion. Insist on scutellarein by CAS 529-53-3; substitution with scutellarin or baicalein will yield inferior target engagement.

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
CAS No. 529-53-3
Cat. No. B1681691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScutellarein
CAS529-53-3
Synonyms4',5,6,7-tetrahydroxy-flavanone
6-hydroxy-apigenin
6-hydroxyapigenin
scutellarein
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O
InChIInChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H
InChIKeyJVXZRQGOGOXCEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Scutellarein (CAS 529-53-3): Aglycone Flavone Sourcing Guide for Advanced Pharmacological Research


Scutellarein (CAS 529-53-3) is a naturally occurring flavone aglycone—specifically 4′,5,6,7-tetrahydroxyflavone—found in Scutellaria species and Erigeron breviscapus [1]. It constitutes the fully de-glycosylated bioactive core of scutellarin, a flavonoid glucuronide widely used in Chinese cardiovascular medicine [2]. As the aglycone form, scutellarein differs fundamentally from its glycoside counterpart in molecular weight (286.24 g/mol vs. 462.36 g/mol), lipophilicity, and membrane permeability, which dictate its distinct pharmacokinetic and target engagement profile [3].

Scutellarein vs. In-Class Flavones: Why Aglycone vs. Glycoside and Hydroxylation Pattern Determine Functional Outcomes


Scutellarein cannot be substituted interchangeably with its closest structural analogs due to decisive differences in glycosylation state and hydroxylation pattern. Its glucuronide prodrug scutellarin exhibits markedly lower oral bioavailability (absolute bioavailability approximately 0.4–0.5% after oral administration of 400 mg/kg in rats) and minimal direct enzyme inhibition (CYP IC50 values generally exceeding 100 μM), whereas scutellarein demonstrates 3-fold higher relative bioavailability and picomolar to low micromolar potency across multiple target classes [1][2]. Among aglycones, the presence or absence of a 6-OH group critically differentiates scutellarein from baicalein (lacks 4′-OH) and apigenin (lacks 6-OH), resulting in divergent inhibitory profiles against enzymes including α-glucosidase, β-glucuronidase, and melanogenic tyrosinase [3]. These structural determinants preclude generic substitution and mandate compound-specific procurement.

Scutellarein Procurement Evidence: Head-to-Head Quantitative Differentiation Data


Scutellarein vs. Scutellarin: 301.8% Relative Oral Bioavailability Advantage

Scutellarein exhibits a 301.8% relative oral bioavailability compared to scutellarin, its 7-O-glucuronide prodrug [1]. This quantitative advantage stems from scutellarin's extensive presystemic hydrolysis in the gastrointestinal tract, which yields scutellarein as the absorbable aglycone species [2]. Administering scutellarein directly bypasses this inefficient deglucuronidation step, providing a higher and more predictable systemic exposure.

Pharmacokinetics Drug Development Natural Product Formulation

Scutellarein vs. Baicalein: Exclusive Melanogenesis Inhibition (Baicalein Shows No Effect)

In B16 melanoma cells, scutellarein produces dose-dependent inhibition of melanogenesis, whereas baicalein—a structurally similar flavone differing only by the absence of the 4′-OH group—exhibits no inhibitory effect whatsoever . Scutellarein reduces cellular tyrosinase activity and decreases both protein and mRNA levels of tyrosinase, while baicalein-treated cells show no detectable alteration in melanin production or tyrosinase expression .

Cosmeceuticals Dermatology Tyrosinase Inhibition

Scutellarein vs. Apigenin and Nepetin: Superior α-Glucosidase Inhibition Potency

Among structurally diverse flavonoids, scutellarein demonstrates the highest inhibitory potency against α-glucosidase, exceeding both the clinical drug acarbose and the structurally related flavones apigenin (lacks 6-OH), hispidulin (6-methoxyapigenin), and nepetin (6-methoxyluteolin) [1]. The rank order of inhibition is scutellarein > nepetin > apigenin > hispidulin > acarbose [1].

Antidiabetic Agents Enzyme Inhibition Carbohydrate Metabolism

Scutellarein vs. Baicalein: Differential Aryl Hydrocarbon Receptor (AhR) Activation Profiles

Both scutellarein and baicalein act as potent aryl hydrocarbon receptor (AhR) activators among six tested flavonoids; however, they exhibit distinct cell type-specific downstream effects [1]. Baicalein significantly increases CYP1A1 expression in HepG2 hepatoma cells and CYP1B1 in U87 glioblastoma cells via the AhR pathway. Scutellarein induces CYP1B1 in U87 cells but exerts only partial AhR-dependent effects on CYP1A1 in HepG2 cells [1].

Xenobiotic Sensing Toxicology CYP Induction

Scutellarein vs. Scutellarin: Divergent CYP Inhibition Liability

Scutellarin demonstrates negligible inhibitory effects on six major human CYP isoenzymes with almost all IC50 values exceeding 100 μM (exception: CYP2C19 IC50 = 63.8 μM) [1]. In contrast, in vivo studies of scutellarin administration—where scutellarin is metabolized to scutellarein—show significant inhibition of CYP1A2, CYP2C11, and CYP3A1/2 in rats, as evidenced by increased caffeine t1/2 (21.76%), tolbutamide AUC(0-∞) (70.61%), and dapsone AUC(0-∞) (176.35%) [2]. The aglycone scutellarein, rather than the glycoside scutellarin, is implicated as the CYP-inhibitory species.

Drug-Drug Interactions Herb-Drug Interactions Metabolic Stability

Scutellarein Optimal Application Scenarios: Evidence-Based Selection Guide for Research and Procurement


Skin Pigmentation and Melanogenesis Research

Scutellarein is the preferred flavone for studies targeting melanin biosynthesis and tyrosinase regulation. As established in Section 3 (Evidence Item 2), scutellarein produces dose-dependent inhibition of melanogenesis in B16 melanoma cells, while baicalein—despite structural similarity—exhibits no inhibitory effect . Additionally, scutellarein treatment does not induce hydroxyl radical (·OH) production, indicating a low risk of leukoderma development compared to other depigmenting agents . This unique activity profile makes scutellarein the compound of choice for cosmetic formulation research and hyperpigmentation target validation.

In Vivo Pharmacological Studies Requiring Oral Bioavailability

For animal efficacy studies employing oral dosing, scutellarein provides a 3-fold relative bioavailability advantage over its glucuronide prodrug scutellarin (301.8% relative bioavailability) [1]. This pharmacokinetic superiority, as documented in Section 3 (Evidence Item 1), reduces the required oral dose and minimizes inter-animal variability. Researchers investigating scutellarein's anticancer, anti-inflammatory, or neuroprotective effects in vivo should select the aglycone directly rather than relying on in vivo conversion from scutellarin, which introduces confounding metabolic variables [2].

Carbohydrate Metabolism and α-Glucosidase Inhibition Studies

Scutellarein is the most potent α-glucosidase inhibitor among the flavone class, outperforming the clinical drug acarbose as well as the structurally related compounds apigenin, nepetin, and hispidulin (Section 3, Evidence Item 3) [3]. This potency ranking positions scutellarein as the lead candidate for antidiabetic natural product research and for studies investigating postprandial glycemic control mechanisms. Procurement of alternative flavones such as apigenin or acarbose will yield inferior target engagement in this assay system.

AhR-Mediated Toxicology and Herb-Drug Interaction Assessment

Studies evaluating aryl hydrocarbon receptor (AhR) activation and downstream CYP induction should utilize scutellarein directly rather than assuming functional equivalence with baicalein. As detailed in Section 3 (Evidence Item 4), scutellarein and baicalein produce divergent cell type-specific CYP induction patterns: baicalein activates CYP1A1 in HepG2 cells, whereas scutellarein does not [4]. This differential profile has direct implications for predicting tissue-specific herb-drug interaction risks and xenobiotic metabolism outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scutellarein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.